Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of an anthracene moiety linked to a benzenamine group through an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- typically involves the azo coupling reaction between 4-dimethylaminobenzenediazonium chloride and 9,10-dihydro-9,10-dioxoanthracene-2-amine. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with the anthracene derivative to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the study of azo compounds.
Biology: Investigated for its potential as a biological stain.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- involves its interaction with molecular targets through the azo linkage. The compound can undergo redox reactions, influencing various biochemical pathways. The anthracene moiety may also interact with DNA, proteins, and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl-
- Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-diethyl-
- Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dipropyl-
Uniqueness
The uniqueness of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- lies in its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility and reactivity compared to its diethyl and dipropyl counterparts.
Properties
CAS No. |
63040-62-0 |
---|---|
Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17N3O2/c1-25(2)16-10-7-14(8-11-16)23-24-15-9-12-19-20(13-15)22(27)18-6-4-3-5-17(18)21(19)26/h3-13H,1-2H3 |
InChI Key |
HZFZIJDCKZOTBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.